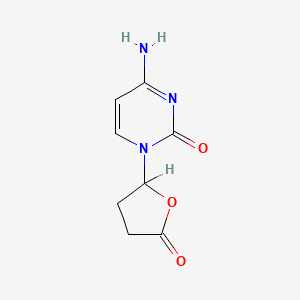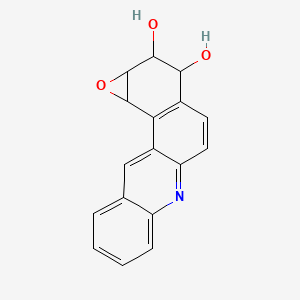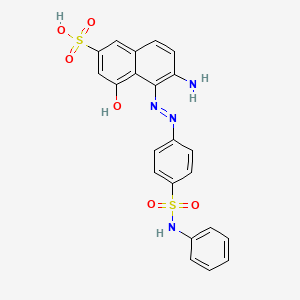
6-Amino-5-((4-anilinosulfonylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 265-257-5, also known as Hydrotreated Light Distillate (Petroleum), is a complex mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This process removes sulfur and other impurities, resulting in a cleaner and more stable product. The compound is widely used in various industrial applications due to its favorable properties, such as low sulfur content and high stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically a metal such as nickel, cobalt, or molybdenum. The reaction conditions include high temperatures (300-400°C) and high pressures (30-130 atmospheres). The hydrogen reacts with sulfur, nitrogen, and oxygen compounds in the petroleum fraction, converting them into hydrogen sulfide, ammonia, and water, respectively. These by-products are then removed, resulting in a cleaner hydrocarbon mixture.
Industrial Production Methods
In industrial settings, hydrotreating is carried out in large reactors where the petroleum fraction is mixed with hydrogen and passed over a fixed bed of catalyst. The process is continuous, with the treated product being separated from the by-products and unreacted hydrogen. The catalyst bed is periodically regenerated to remove any accumulated impurities and maintain its activity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrotreated Light Distillate (Petroleum) primarily undergoes reactions typical of hydrocarbons, such as combustion, oxidation, and substitution reactions.
Combustion: When burned in the presence of oxygen, it produces carbon dioxide, water, and heat.
Oxidation: In the presence of oxygen and a catalyst, it can form various oxygenated compounds.
Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Oxidation: Requires oxygen and a catalyst, such as platinum or palladium.
Substitution: Requires halogens (chlorine, bromine) and may require a catalyst or ultraviolet light.
Major Products Formed
Combustion: Carbon dioxide and water.
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Hydrotreated Light Distillate (Petroleum) is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the preparation of biological samples and as a component in certain biochemical assays.
Medicine: As a carrier solvent in pharmaceutical formulations.
Industry: In the production of lubricants, fuels, and other petrochemical products.
Wirkmechanismus
The primary mechanism of action for Hydrotreated Light Distillate (Petroleum) is its ability to dissolve and carry other substances. In chemical reactions, it acts as a solvent, facilitating the interaction between reactants. In biological systems, it can penetrate cell membranes and deliver active compounds to their targets. The molecular targets and pathways involved depend on the specific application and the compounds being delivered.
Vergleich Mit ähnlichen Verbindungen
Hydrotreated Light Distillate (Petroleum) can be compared to other hydrotreated petroleum fractions, such as Hydrotreated Heavy Distillate (Petroleum) and Hydrotreated Middle Distillate (Petroleum).
Hydrotreated Heavy Distillate (Petroleum): Contains higher molecular weight hydrocarbons and is used in the production of heavier fuels and lubricants.
Hydrotreated Middle Distillate (Petroleum): Contains hydrocarbons of intermediate molecular weight and is used in the production of diesel fuel and heating oil.
Hydrotreated Light Distillate (Petroleum) is unique due to its lower molecular weight, making it more suitable for applications requiring lighter hydrocarbons, such as solvents and carrier fluids.
Similar Compounds
- Hydrotreated Heavy Distillate (Petroleum)
- Hydrotreated Middle Distillate (Petroleum)
- Hydrotreated Naphtha (Petroleum)
- Hydrotreated Kerosene (Petroleum)
Eigenschaften
CAS-Nummer |
64863-81-6 |
|---|---|
Molekularformel |
C22H18N4O6S2 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
6-amino-4-hydroxy-5-[[4-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H18N4O6S2/c23-19-11-6-14-12-18(34(30,31)32)13-20(27)21(14)22(19)25-24-15-7-9-17(10-8-15)33(28,29)26-16-4-2-1-3-5-16/h1-13,26-27H,23H2,(H,30,31,32) |
InChI-Schlüssel |
XPOZNKGQILTOKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


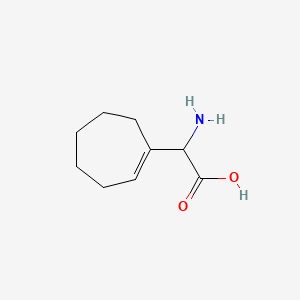
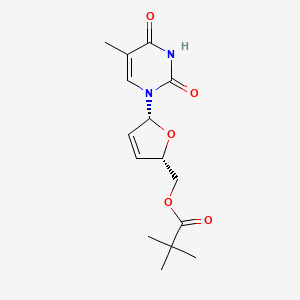


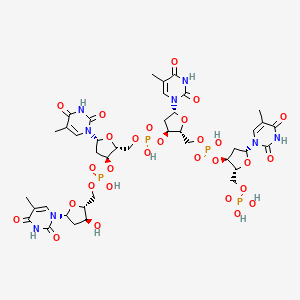
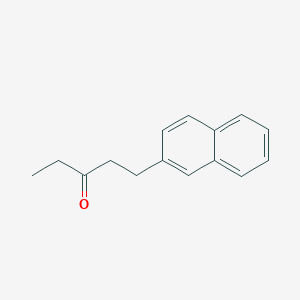
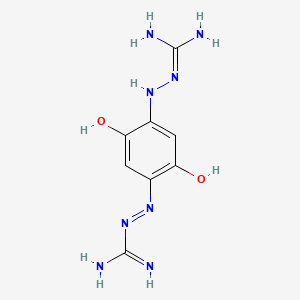

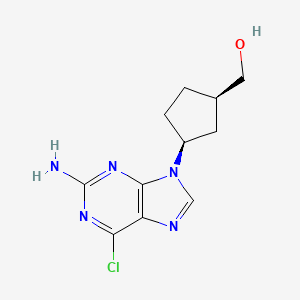
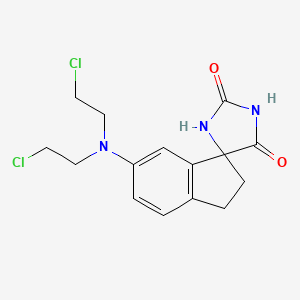

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
